D17 Prostaglandin E1

platelet aggregation anti-thrombotic human PRP

D17 Prostaglandin E1 (Δ17-PGE1; also designated 17,18-dehydroprostaglandin E1, 5,6-dihydro-PGE3, or 5,6-dihydroprostaglandin E3) is a naturally occurring E-series prostaglandin produced by cyclooxygenase metabolism of the omega-3 fatty acid eicosapentaenoic acid (EPA), in contrast to the omega-6-derived prostaglandin E1 (PGE1, alprostadil). First isolated from ram seminal vesicle microsomes and human seminal fluid, Δ17-PGE1 is structurally distinguished by the Δ17 double bond in the omega-chain.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 7046-45-9
Cat. No. B1236144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD17 Prostaglandin E1
CAS7046-45-9
Synonyms17,18-dehydro-PGE1
17,18-dehydroprostaglandin E1
5,6-dihydro-PGE3
5,6-dihydroprostaglandin E3
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyOFPLGKUICBQJOS-GAFLZONLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D17 Prostaglandin E1 (CAS 7046-45-9): Core Identity and Comparator Landscape for Scientific Procurement


D17 Prostaglandin E1 (Δ17-PGE1; also designated 17,18-dehydroprostaglandin E1, 5,6-dihydro-PGE3, or 5,6-dihydroprostaglandin E3) is a naturally occurring E-series prostaglandin produced by cyclooxygenase metabolism of the omega-3 fatty acid eicosapentaenoic acid (EPA), in contrast to the omega-6-derived prostaglandin E1 (PGE1, alprostadil) [1]. First isolated from ram seminal vesicle microsomes and human seminal fluid, Δ17-PGE1 is structurally distinguished by the Δ17 double bond in the omega-chain [2]. For procurement decisions, the most relevant comparators are PGE1 (the direct omega-6 analog), PGE2 (the predominant prostanoid in most tissues), PGE3 (the immediate omega-3 analog), and the PGE1 metabolite 13,14-dihydro-PGE1, each of which presents distinct pharmacological profiles that preclude simple substitution.

Omega-3 (EPA) metabolic origin for eicosanoid pathway differentiation studies
Human platelet anti-aggregation assay context with reported IC₅₀ endpoint
EP4 receptor biased signaling probe (partial agonist of TCF/β‑catenin pathway)

Why D17 Prostaglandin E1 Cannot Be Replaced by PGE1, PGE2, or PGE3 for Quantitative Research


Although D17 Prostaglandin E1, PGE1, and PGE3 share overlapping receptor profiles, they are not pharmacologically interchangeable. Δ17-PGE1 derives from an omega-3 (EPA) rather than omega-6 (DGLA) precursor, resulting in a distinct metabolic origin and receptor bias relative to PGE1 [1]. Critically, functional selectivity data demonstrate that Δ17-PGE1 dissociates anti-aggregatory potency from uterine stimulant activity to a degree not observed with PGE1, while biased signaling at the EP4 receptor distinguishes omega-3-series prostanoids from PGE2 in cancer-relevant pathways [2][3]. Furthermore, species-dependent potency differences between human and rabbit platelets underscore that data obtained with PGE1 in one experimental system cannot be extrapolated to Δ17-PGE1 [4]. The quantitative evidence below establishes exactly where and to what magnitude substitution fails.

Precursor mismatch
EPA (ω‑3) vs. DGLA (ω‑6) origin; replacing Δ17‑PGE1 with PGE1 may shift metabolic pathway interpretation.
Functional selectivity profile
Anti‑aggregatory to smooth muscle stimulant activity ratio may not transfer; coupling differs from PGE1.
Species‑dependent potency
Human platelet potency profile may differ from rabbit models; PGE1 cross‑species consistency not replicated.

Quantitative Differentiation Evidence for D17 Prostaglandin E1 Against Key Comparators


Human Antiplatelet Potency: Δ17-PGE1 (IC50 ≈30 nM) Outperforms PGE1 (IC50 40 nM) in Human PRP

In ADP-induced human platelet-rich plasma (PRP), Δ17-PGE1 demonstrates superior antiplatelet potency relative to PGE1. The IC50 of Δ17-PGE1 is approximately 30 nM, compared to 40 nM for PGE1 under identical assay conditions, representing a ~25% improvement in potency [1]. Notably, this rank order is reversed in rabbit PRP, where Δ17-PGE1 is approximately half as potent as PGE1, indicating that the human platelet system is the more translationally relevant model for this compound .

Human PRP IC₅₀
Head‑to‑head
Δ17‑PGE1 ≈30 nM vs. PGE1 40 nM
Reported human platelet aggregation endpoint context
ADP‑induced PRP; ~25% lower IC₅₀
platelet aggregation anti-thrombotic human PRP

Functional Selectivity: Δ17-PGE1 Retains 75% Anti-Aggregatory Potency of PGE1 While Being 14-Fold Weaker as Uterine Stimulant

A direct comparative study by Samel et al. (1987) demonstrated that 5,6-dihydro-PGE3 (Δ17-PGE1) is 14 times less active than PGE1 as a uterine smooth muscle stimulant in vitro, yet simultaneously retains 75% of the anti-aggregatory potency of PGE1 [1]. This represents a functional selectivity ratio (anti-aggregatory retention / uterine activity reduction) that is not observed with PGE1, PGE2, or 13,14-dihydro-PGE1, where anti-aggregatory and smooth muscle stimulant activities are more tightly coupled.

Functional Selectivity
Head‑to‑head
75% anti‑aggregatory retention; 14× lower uterine stimulant activity vs PGE1
Reported functional dissociation profile
In vitro uterine smooth muscle and platelet assays
functional selectivity uterine contraction antithrombotic dissociation

Species-Dependent Antiplatelet Potency: Δ17-PGE1 Shows Significantly Higher Activity in Human vs. Rabbit Washed Platelets

Kobzar et al. (1993) compared the anti-aggregatory potency of E-prostaglandins across species. The potency of 5,6-dihydro-PGE3 (Δ17-PGE1) was found to be significantly higher in human washed platelets than in rabbit washed platelets [1]. In contrast, PGE1 and 13,14-dihydro-PGE1 displayed similar potency in both species' platelet preparations, and 15-keto-13,14-dihydro-PGE1 was more potent in rabbit [1]. The species-dependent pharmacodynamic profile of Δ17-PGE1 is therefore distinct from that of PGE1 and its major metabolites.

Species Potency
Head‑to‑head
Higher potency in human vs. rabbit washed platelets; PGE1 similar across species
Species‑dependent pharmacodynamic profile
Washed platelet ADP‑induced aggregation
species selectivity human platelets translational pharmacology cross-species comparison

Biased EP4 Receptor Signaling: Omega-3-Series Prostanoids as Partial Agonists of TCF/β-Catenin vs. PGE2 Full Agonism

Araki et al. (2017) established that while PGE1, PGE2, and PGE3 all function as full agonists for Gαs- and Gαi-mediated EP4 receptor signaling, PGE1 and PGE3 act as partial agonists for TCF/β-catenin-mediated transcriptional activity—a key cancer-related pathway—whereas PGE2 functions as a full agonist [1]. Importantly, pretreatment with PGE1 or PGE3 nearly completely suppresses PGE2-induced TCF/β-catenin activity [1]. The binding affinities of all three PGEs at EP4 receptors are identical, indicating that this functional divergence arises from biased signaling rather than differential receptor occupancy [1].

EP4 Signaling Bias
Class‑level
PGE1/PGE3 partial agonists of TCF/β‑catenin; PGE2 full agonist
Reported biased signaling at EP4; β‑catenin pathway context
Pretreatment with PGE1/PGE3 suppresses PGE2 activity
biased signaling EP4 receptor β-catenin cancer partial agonism

Metabolic Precursor Distinction: EPA-Derived Δ17-PGE1 vs. DGLA-Derived PGE1 Defines Omega-3 Pharmacology

Δ17-PGE1 is biosynthesized from eicosapentaenoic acid (EPA; 20:5 ω-3) via the cyclooxygenase pathway, making it an omega-3-series (3-series) prostaglandin, whereas PGE1 is derived from dihomo-γ-linolenic acid (DGLA; 20:3 ω-6), classifying it as a 1-series prostaglandin [1][2]. PGE3, the immediate EPA-derived analog, serves as the reference omega-3 E-prostaglandin. This precursor difference fundamentally distinguishes Δ17-PGE1 from PGE1 in terms of endogenous regulation, dietary modulation potential, and receptor signaling bias, as omega-3-derived prostanoids generally exhibit attenuated pro-inflammatory and pro-proliferative signaling compared to omega-6 counterparts [3].

Precursor Origin
Class‑level
EPA (ω‑3) → Δ17‑PGE1 (3‑series); DGLA (ω‑6) → PGE1 (1‑series)
Biosynthetic pathway origin distinction; class‑level
Dietary or metabolic intervention context
omega-3 EPA biosynthesis precursor metabolic origin

Optimal Research and Industrial Application Scenarios for D17 Prostaglandin E1 Based on Quantitative Differentiation Evidence


Human Platelet Anti-Thrombotic Research Requiring Superior Potency Over PGE1

Δ17-PGE1 is the appropriate choice for ex vivo human platelet aggregation studies where maximum inhibitory potency is required. With an IC50 of approximately 30 nM in human PRP—representing a ~25% improvement over PGE1 (IC50 40 nM)—this compound enables lower working concentrations, reducing the risk of receptor cross-activation at supraphysiological doses [1]. This scenario is particularly relevant for labs screening antiplatelet agents or studying EPA-derived eicosanoid pharmacology.

Experimental Models Requiring Functional Dissociation of Anti-Thrombotic and Smooth Muscle Effects

In research settings where uterine or vascular smooth muscle stimulation is a confounding endpoint, Δ17-PGE1 provides a unique pharmacodynamic profile: it retains 75% of the anti-aggregatory potency of PGE1 while being 14-fold less active as a uterine stimulant [1]. This makes Δ17-PGE1 the preferred prostaglandin for platelet function assays performed in the context of myometrial or vascular smooth muscle co-culture systems, or in whole-animal studies where smooth muscle side effects must be minimized.

Human-Relevant Translational Pharmacology Avoiding Rabbit Model Underestimation

For researchers transitioning from preclinical rabbit models to human platelet studies, Δ17-PGE1 offers a critical advantage: its antiplatelet potency is significantly higher in human than in rabbit washed platelets, unlike PGE1 which shows cross-species equivalence [1]. Studies employing Δ17-PGE1 in human platelet systems will not suffer from the underestimation of efficacy that occurs when rabbit-derived potency data are extrapolated. This scenario is directly supported by the species-selectivity evidence in Section 3.

EP4 Receptor Biased Signaling Studies in Cancer Research

For laboratories investigating EP4 receptor-mediated β-catenin/TCF signaling in cancer biology, the omega-3 series prostaglandins (including Δ17-PGE1 as a 5,6-dihydro-PGE3 analog) function as partial agonists of this pathway, in contrast to PGE2 which acts as a full agonist [1]. Furthermore, pretreatment with omega-3-series PGs can nearly completely suppress PGE2-induced TCF/β-catenin activity [1]. Δ17-PGE1 is therefore the appropriate tool compound for studies requiring functional antagonism of PGE2-driven oncogenic signaling at EP4 receptors, where PGE2 itself would confound the experimental design.

Application
Selection Property
Validation Focus
Human platelet anti‑aggregation studies
Human PRP antiplatelet endpoint profile
ADP‑induced aggregation assay validation
Platelet function studies in smooth muscle co‑culture models
Functional selectivity profile (anti‑aggregatory vs. uterotonic activity)
Uterine smooth muscle contractile assay validation
Human platelet translational pharmacology studies
Species‑dependent potency profile (human vs. rabbit washed platelets)
Cross‑species platelet aggregation validation
EP4 receptor β‑catenin signaling studies
EP4 biased signaling profile (partial agonism of TCF/β‑catenin)
TCF/β‑catenin reporter assay validation
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